8-[3-chloro-4-(prop-2-yn-1-yloxy)benzyl]-2,8-diazaspiro[4.5]decan-3-one
Overview
Description
8-[3-chloro-4-(prop-2-yn-1-yloxy)benzyl]-2,8-diazaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C18H21ClN2O2 and its molecular weight is 332.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.1291556 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antihypertensive Activity
Research into the antihypertensive properties of diazaspiro decanones, including compounds structurally related to 8-[3-chloro-4-(prop-2-yn-1-yloxy)benzyl]-2,8-diazaspiro[4.5]decan-3-one, has shown promising results. For example, specific compounds have been identified as potential antihypertensive agents through their action as alpha-adrenergic blockers, with detailed studies on their synthesis and biological evaluation revealing their mechanism of action and potential therapeutic benefits (Caroon et al., 1981).
Anticonvulsant Activity
The exploration of diazaspiro decanone derivatives for anticonvulsant activity has unveiled compounds with significant efficacy. These studies focus on the chemical synthesis of these compounds and their evaluation in preclinical models, contributing to the understanding of their potential as anticonvulsant agents (Obniska, Kamiński, & Tatarczyńska, 2006).
Antiviral Activity
Research into the antiviral properties of diazaspiro decanone derivatives, particularly against coronaviruses, has identified specific compounds that inhibit virus replication. These findings are critical in the search for novel antiviral drugs, with studies detailing the synthesis, structural analysis, and biological testing of these compounds (Apaydın et al., 2019).
Anticancer Activity
Investigations into the anticancer potential of diazaspiro decanone derivatives have led to the identification of compounds with promising activity against cancer cell lines. These studies encompass the synthesis of novel compounds and their evaluation in cancer models, contributing to the development of potential new cancer therapies (Flefel et al., 2019).
Properties
IUPAC Name |
8-[(3-chloro-4-prop-2-ynoxyphenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-2-9-23-16-4-3-14(10-15(16)19)12-21-7-5-18(6-8-21)11-17(22)20-13-18/h1,3-4,10H,5-9,11-13H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNABMQGKMBHNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)CN2CCC3(CC2)CC(=O)NC3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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